molecular formula C27H36F3NO6 B1191788 Iso-Fludelone

Iso-Fludelone

Katalognummer: B1191788
Molekulargewicht: 527.57305
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Iso-Fludelone is the third-generation epothilone B analogue with potential anti-mitotic and antineoplastic activites. This compound binds to tubulin and induces microtubule polymerization and stabilizes microtubules against depolymerization, which may result in the inhibition of cell division, the induction of G2/M arrest, and apoptosis. Compared to other generations of epothilones, this compound exhibits increased stability, water solubility, potency, duration of action, tumor penetration as well as reduced toxicity. In addition, this agent is a not a substrate of the P-glycoprotein (P-gp), a multidrug resistance pump often overexpressed in cancer cells. Check for active clinical trials or closed clinical trials using this agent. (NCI Thesaurus).

Wissenschaftliche Forschungsanwendungen

Quantitative Analysis in Human Plasma

Iso-fludelone (KOS-1803) is a third-generation epothilone drug, primarily studied for its potential in cancer therapy. A significant advancement in research involved developing a sensitive and precise LC-MS/MS assay for quantifying this compound in human plasma. This method fulfilled FDA criteria for validation and is crucial for clinical trials involving this compound (Christner et al., 2014).

Antineoplastic Activities

This compound exhibits strong antineoplastic activities. It binds to tubulin, inducing microtubule polymerization and stabilization, which results in cell division inhibition, G2/M arrest, and apoptosis. Notably, this compound has increased stability, potency, and reduced toxicity compared to other epothilones. It is also not a substrate of the P-glycoprotein, a multidrug resistance pump often overexpressed in cancer cells, making it a valuable agent in cancer treatment (Definitions, 2020).

Efficacy Against Xenograft Tumors

In vivo studies have shown that this compound (Iso-oxazole fludelone) can effectively cure and suppress various human xenograft tumors in nude mice. These include breast, colon, leukemia, ovarian, and drug-resistant and refractory xenograft tumors. Remarkably, this compound achieved complete tumor remission and long-term suppression without relapse, indicating its high potential as a therapeutic agent in cancer treatment (Chou et al., 2011).

Therapeutic Effect Against Human Xenograft Tumors

Further studies reinforce this compound's therapeutic potential against various human cancer cell lines in nude mouse xenograft settings. These include mammarian-MX-1, ovarian-SK-OV-3, and drug-resistant lung-A549/taxol and mammary-MCF-7/Adr xenografts. This compound's unique properties such as biological stability, excellent water solubility, and remarkable potency make it a promising candidate for preclinical development (Chou et al., 2008).

Microtubule-Stabilization Efficacy

Iso-oxazole-Fludelone (KOS-1803) demonstrates significant microtubule-stabilization activity, exceeding that of Taxol. Its improved water solubility, bioavailability, tissue penetration, and favorable pharmacokinetic and pharmacodynamic properties make it an effective compound in xenograft tumor treatment. It achieved complete remission in various human xenograft tumor models, outperforming other chemotherapeutic agents (Chou et al., 2008).

Combinatorial Therapies

Research also explores the combinatory effects of this compound with other agents. For example, combining fludelone (a variant of this compound) with Panaxytriol showed synergistic effects in vitro against breast cancer cell line MX-1. This study emphasized the importance of exploring combinatory pharmacologic interactions in cancer treatment (Zhang et al., 2016).

Synthetic Development

The synthesis of this compound has been a key focus, with efforts directed towards efficient methods for its production. For instance, an efficient synthesis of the C(1)-C(9) fragment of fludelone was developed, crucial for the overall synthesis of the compound and its availability for research and therapeutic use (Harrison et al., 2012).

Eigenschaften

Molekularformel

C27H36F3NO6

Molekulargewicht

527.57305

Aussehen

Solid powder

Synonyme

IsoFludelone;  KOS1803;  17isooxazolefludelone;  Chemical structure: 17isooxazole26F3910dehydro1213desoxyepothilone B; (4S,7R,8S,9S,10E,13E,16S)-4,8-dihydroxy-5,5,7,9-tetramethyl-16-((E)-1-(5-methylisoxazol-3-yl)prop-1-en-2-yl)-13-(trifluoromethyl)oxacyc

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.